molecular formula C8H12O3 B3385119 Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate CAS No. 61185-33-9

Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate

Cat. No.: B3385119
CAS No.: 61185-33-9
M. Wt: 156.18 g/mol
InChI Key: ZYDKTOHTRUZGCH-UHFFFAOYSA-N
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Description

Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate: is an organic compound characterized by a cyclopropyl ring attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclopropanation: The synthesis begins with the formation of the cyclopropyl ring. This can be achieved through the cyclopropanation of alkenes using reagents such as diazomethane or Simmons-Smith reagents.

    Esterification: The next step involves the esterification of the cyclopropyl carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid to form methyl cyclopropylcarboxylate.

    Keto-Ester Formation:

Industrial Production Methods: Industrial production of methyl 3-(1-methylcyclopropyl)-3-oxopropanoate typically involves large-scale batch or continuous processes using the above synthetic routes. The reactions are optimized for yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the keto group can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other esters.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to study the effects of cyclopropyl groups on reaction mechanisms.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its unique structural features.

Medicine:

    Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly those targeting metabolic pathways.

Industry:

    Polymer Synthesis: Utilized in the synthesis of specialized polymers with unique mechanical properties.

Mechanism of Action

The mechanism by which methyl 3-(1-methylcyclopropyl)-3-oxopropanoate exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl ring can induce strain in the molecular structure, affecting binding affinity and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    Methyl 3-oxopropanoate: Lacks the cyclopropyl ring, making it less sterically hindered.

    Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness: Methyl 3-(1-methylcyclopropyl)-3-oxopropanoate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in studying the effects of ring strain on chemical reactivity and biological activity.

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Properties

IUPAC Name

methyl 3-(1-methylcyclopropyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(3-4-8)6(9)5-7(10)11-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDKTOHTRUZGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311890
Record name methyl 3-(1-methylcyclopropyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61185-33-9
Record name NSC246193
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-(1-methylcyclopropyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(1-methylcyclopropyl)-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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